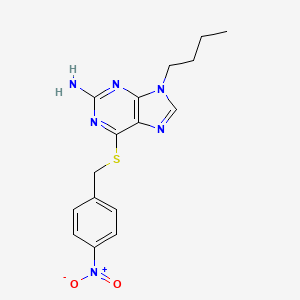

9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine

Description

Properties

CAS No. |

94093-92-2 |

|---|---|

Molecular Formula |

C16H18N6O2S |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

9-butyl-6-[(4-nitrophenyl)methylsulfanyl]purin-2-amine |

InChI |

InChI=1S/C16H18N6O2S/c1-2-3-8-21-10-18-13-14(21)19-16(17)20-15(13)25-9-11-4-6-12(7-5-11)22(23)24/h4-7,10H,2-3,8-9H2,1H3,(H2,17,19,20) |

InChI Key |

SUMJYTWKVHRDRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Preparation of 9-Butyl-6-mercapto-9H-purin-2-amine Intermediate

The starting point is often 2-amino-6-mercapto-9H-purine, which undergoes alkylation at the N9 position:

- Reagents: 2-amino-6-mercapto-9H-purine, 1-bromobutane (or butyl bromide), base (e.g., DIPEA or cesium carbonate).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Stirring at room temperature or mild heating (e.g., 50–80°C) for several hours.

- Mechanism: Nucleophilic substitution at N9 by butyl bromide facilitated by the base to form the 9-butyl purine thiol intermediate.

Formation of this compound

The key step is the thioether formation by alkylation of the thiol group at the 6-position with 4-nitrobenzyl bromide:

- Reagents: 9-butyl-6-mercapto-9H-purin-2-amine, 4-nitrobenzyl bromide, base (e.g., cesium carbonate), phase transfer catalyst (e.g., tetrabutylammonium iodide).

- Solvent: DMF is commonly used due to its ability to dissolve both organic and inorganic reagents.

- Procedure:

- Mix the 9-butyl-6-mercapto purine with cesium carbonate in DMF and stir vigorously for 15 minutes to generate the thiolate anion.

- Add a solution of 4-nitrobenzyl bromide and tetrabutylammonium iodide in DMF.

- Stir the reaction mixture at room temperature for 6 hours.

- Workup:

- Monitor reaction progress by thin-layer chromatography (TLC) using n-hexane:ethyl acetate (0.5:3.5) as eluent.

- Upon completion, dilute with water and extract with ethyl acetate.

- Wash organic layers with water, dry over anhydrous sodium sulfate, and concentrate.

- Purification: Column chromatography or recrystallization to isolate the pure product.

This method is adapted from similar purine thioether syntheses reported in peer-reviewed studies, ensuring reproducibility and efficiency.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Cesium carbonate (1 equiv) | Efficient for thiolate generation |

| Solvent | Dimethylformamide (DMF) | Polar aprotic, dissolves reagents well |

| Temperature | Room temperature (20–25°C) | Mild conditions prevent side reactions |

| Reaction time | 6 hours | Monitored by TLC |

| Phase transfer catalyst | Tetrabutylammonium iodide (0.5–1 equiv) | Enhances alkylation efficiency |

| Workup solvent | Ethyl acetate | For extraction of organic product |

| Purification | Column chromatography (silica gel) | Eluent: n-hexane/ethyl acetate mixture |

Analytical Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress; typical solvent system is n-hexane:ethyl acetate (0.5:3.5).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and purity.

- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and identifies impurities.

- Melting Point Determination: Confirms compound identity and purity.

Research Findings and Comparative Analysis

The synthetic route described above is consistent with methods used for related purine derivatives such as 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, where cesium carbonate and DMF are effective for thiolate formation and subsequent alkylation. The use of tetrabutylammonium iodide as a phase transfer catalyst improves reaction rates and yields.

Comparative studies indicate that:

- Using cesium carbonate provides better yields than potassium carbonate or sodium hydride due to its stronger basicity and solubility in DMF.

- Room temperature conditions minimize side reactions such as over-alkylation or decomposition.

- The choice of solvent is critical; DMF outperforms DMSO and acetonitrile in solubilizing both reactants and base.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | N9-Alkylation | 2-amino-6-mercapto-9H-purine + 1-bromobutane + base (DIPEA or Cs2CO3) in DMF, 50–80°C, 4–6 h | Formation of 9-butyl-6-mercapto purine intermediate |

| 2 | Thioether formation | 9-butyl-6-mercapto purine + 4-nitrobenzyl bromide + Cs2CO3 + tetrabutylammonium iodide in DMF, RT, 6 h | Formation of this compound |

Chemical Reactions Analysis

Thioether Oxidation

The (4-nitrobenzyl)thio group is susceptible to oxidation, forming sulfoxides or sulfones. This modification alters electronic properties and potentially enhances binding affinity in biological systems.

-

Key Insight : The thioether’s oxidation state modulates steric and electronic interactions, critical for kinase inhibition activity.

Nucleophilic Substitution at the Purine Core

The purine scaffold allows substitutions at positions 2, 6, and 8. The 2-amino group can undergo alkylation or acylation, while the 6-thioether group may participate in displacement reactions.

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Alkylation of 2-amine | Alkyl halides (e.g., CH<sub>3</sub>I) | N-Alkylated purine derivatives | |

| Acylation of 2-amine | Acetyl chloride | N-Acetylated product |

-

Example : In analogous purines (e.g., 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine), alkylation at N2 improves solubility and selectivity .

Functionalization of the Nitrobenzyl Group

The 4-nitrobenzyl moiety offers opportunities for reduction or electrophilic substitution.

-

Note : Reduction of the nitro group generates a primary amine, enabling conjugation or further derivatization .

Cross-Coupling Reactions

The purine core and thioether group may participate in metal-catalyzed couplings, though direct evidence for this compound is limited.

| Reaction | Catalyst | Application | Source |

|---|---|---|---|

| Sonogashira coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI | Alkyne introduction at C8 position | |

| Ullmann-type coupling | CuI, ligand | Arylation of thioether |

-

Example : In related purine derivatives, Sonogashira coupling at C8 with alkynes enhances A<sub>3</sub> adenosine receptor affinity .

Hydrolysis and Rearrangement

Under acidic or basic conditions, the purine ring may undergo hydrolysis or Dimroth rearrangement.

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | Cleavage of thioether linkage | |

| Dimroth rearrangement | Basic aqueous conditions | Isomerization to alternative purine |

-

Mechanistic Insight : Hydrolysis of the thioether generates mercapto-purine intermediates, which can re-alkylate under controlled conditions .

Biological Activity Modulation via Reactions

Derivatization of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine impacts kinase inhibition:

| Modification | Biological Effect | Source |

|---|---|---|

| Sulfone formation | Increased target selectivity | |

| C2 acylation | Enhanced metabolic stability |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 9-butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine may exhibit anticancer properties. Studies on related purine derivatives have shown that they can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis or by acting as enzyme inhibitors. For instance, some derivatives have been explored for their ability to inhibit DNA polymerases, which are essential for cancer cell replication.

Antiviral Properties

The structure of this compound suggests potential antiviral activity, particularly against viruses that rely on nucleic acid synthesis. Purine analogs have been studied extensively for their ability to mimic natural nucleotides, thereby disrupting viral replication processes. This application is particularly relevant in the context of developing treatments for viral infections such as HIV or hepatitis.

Biochemical Research

In biochemical studies, this compound can serve as a probe or a substrate for studying enzyme kinetics and mechanisms. Its ability to interact with various enzymes involved in nucleotide metabolism makes it a valuable tool in metabolic pathway analysis.

Cosmetic Formulations

Emerging research suggests that compounds like this compound could be incorporated into cosmetic formulations due to their potential antioxidant properties. Antioxidants are crucial in skin care products to combat oxidative stress and aging.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various purine derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications, including the introduction of thioether groups, enhanced cytotoxic effects compared to unmodified purines.

Case Study 2: Antiviral Mechanism Exploration

A study focused on the antiviral activity of purine analogs demonstrated that compounds with similar structures to this compound effectively inhibited viral replication in vitro. The mechanism was attributed to competitive inhibition of viral polymerases.

Case Study 3: Cosmetic Application Testing

Research conducted on the incorporation of purine derivatives into skin care formulations showed promising results regarding skin hydration and elasticity improvement. The study highlighted the importance of antioxidant properties in enhancing skin barrier function.

Mechanism of Action

The mechanism of action of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine would depend on its specific application. In biological systems, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes that process purine derivatives.

Interfering with Nucleic Acids: Integrating into DNA or RNA strands and disrupting their function.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position of the purine ring is critical for modulating biological activity. Key analogues include:

Key Observations :

- The 4-nitrobenzylthio group in the target compound introduces steric bulk and electron-withdrawing effects, which may improve target selectivity compared to aliphatic thioethers (e.g., propan-2-ylsulfanyl) .

- PU4 () demonstrates that methoxybenzyl substituents at position 8 enhance DNA binding but reduce cellular permeability compared to nitrobenzylthio groups at position 5.

Substituent Variations at Position 9

The 9-butyl group is conserved across many analogues, but modifications here alter pharmacokinetic profiles:

Key Observations :

- The 9-butyl group balances lipophilicity and metabolic stability, making it preferable for cell-penetrant therapeutics.

- Smaller substituents (e.g., cyclopropyl) improve solubility but increase susceptibility to cytochrome P450 oxidation .

Biological Activity

9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is a synthetic purine derivative characterized by its unique structural features, including a butyl group and a nitrobenzyl thio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Chemical Structure and Properties

The compound's IUPAC name is 9-butyl-6-[(4-nitrobenzyl)thio]-9H-purin-2-amine. Its molecular formula is C16H18N6O2S, and it belongs to the class of organoheterocyclic compounds. The presence of functional groups such as the thioether and nitro groups significantly influences its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that purine derivatives, including this compound, exhibit significant anticancer properties primarily through their ability to inhibit various kinases involved in cancer progression. Kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.

Key Findings:

- Kinase Inhibition: Studies have shown that similar compounds can act as effective inhibitors of key kinases such as PI3K and AKT, which are critical in cancer cell signaling pathways.

- Cell Line Studies: In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential for targeted cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, this compound may also possess antimicrobial activity. The structural characteristics of the nitro group could enhance its interaction with microbial targets through redox-active mechanisms.

Research Insights:

- Antibacterial Effects: Preliminary studies suggest that compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus, with significant inhibition observed at concentrations around 16 µg/mL .

- Fungal Activity: The compound also exhibited antifungal properties, particularly against Candida albicans and Aspergillus flavus, with growth inhibition rates exceeding 60% at certain concentrations .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Mercaptopurine | Contains a thiol group | Used in leukemia treatment |

| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |

| 9-(2-Hydroxyethyl)adenine | Hydroxylethyl group | Investigated for neuroprotective effects |

The unique thioether linkage in 9-butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amines may enhance its efficacy against specific biological targets compared to these similar molecules.

Case Studies

A recent study focused on the synthesis and evaluation of various purine derivatives, including our compound of interest. The study highlighted:

- Synthesis Methodology: Multi-step organic reactions were employed to synthesize the target compound efficiently.

- Biological Evaluation: The synthesized compounds were subjected to biological assays to evaluate their anticancer and antimicrobial activities, revealing promising results for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the C6 position of a purine scaffold. For example, replacing a chloro or fluoro group with a (4-nitrobenzyl)thio moiety under basic conditions (e.g., NaH in DMF) . Optimization involves controlling reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 purine:thiol reagent). Microwave-assisted synthesis (as seen in analogous purine derivatives) may reduce reaction time from hours to minutes . Purity is confirmed via HPLC or LC-MS, with yields averaging 50–70% in literature precedents .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs a combination of:

- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons of the 4-nitrobenzyl group at δ 7.5–8.5 ppm and butyl chain protons at δ 0.8–1.7 ppm) .

- X-ray crystallography : For unambiguous confirmation of the thioether linkage and spatial arrangement (see Acta Crystallographica reports for analogous compounds) .

- Mass spectrometry : To verify molecular weight (calculated m/z for C16H18N6O2S: 358.12) .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives in antimicrobial studies?

- Methodological Answer : SAR studies involve systematic substitution at the N9 (butyl vs. cyclopentyl/isopropyl) and C6 (thioether vs. amine/oxy groups) positions. For example:

- N9 modifications : Isosteric replacement of the butyl group with bulkier substituents (e.g., benzyl or cyclopentyl) may enhance membrane penetration .

- C6 modifications : The 4-nitrobenzylthio group’s electron-withdrawing nature could stabilize thiol-mediated binding to bacterial targets (e.g., dihydrofolate reductase) .

- Biological assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with data normalized to controls like ciprofloxacin .

Q. How do researchers resolve contradictions in biological activity data for purine derivatives with similar substituents?

- Methodological Answer : Discrepancies often arise from:

- Solubility differences : The nitro group in this compound may reduce aqueous solubility vs. non-nitro analogs, affecting bioavailability .

- Assay conditions : Variations in bacterial strain susceptibility or culture media pH can alter MIC values. Standardizing protocols (e.g., CLSI guidelines) is critical .

- Metabolic stability : Hepatic microsome assays assess degradation rates, explaining divergent in vitro vs. in vivo results .

Q. What experimental challenges arise in studying the stability of the 4-nitrobenzylthio moiety, and how are they addressed?

- Methodological Answer : The thioether bond is prone to oxidation or nucleophilic cleavage. Mitigation strategies include:

- Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent disulfide formation .

- Stability assays : HPLC monitoring of degradation products (e.g., free thiol or nitrobenzaldehyde) under physiological pH (7.4) and temperature (37°C) .

- Protecting groups : Temporarily masking the thiol during synthesis (e.g., using trityl groups) .

Key Research Gaps

- Mechanistic studies : Limited data on the compound’s interaction with eukaryotic vs. prokaryotic enzyme targets.

- In vivo pharmacokinetics : No published ADME (Absorption, Distribution, Metabolism, Excretion) profiles for this derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.